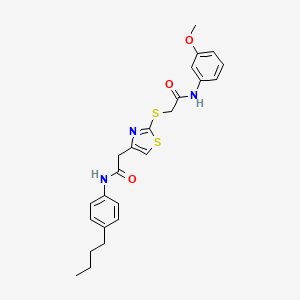

N-(4-butylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-butylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a bioactive molecule that is part of a broader class of compounds with potential therapeutic applications. This class of compounds has been explored for various biological activities, including anticancer and anti-inflammatory effects, as well as for their potential as selective agonists for certain receptors.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a new class of N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide molecules was synthesized and evaluated for their potency against cancer cell lines, including resistant forms of cancer . Another study reported the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, aiming to discover selective β3-adrenergic receptor agonists . These studies provide a foundation for the synthesis of similar compounds, which could be adapted to synthesize the compound .

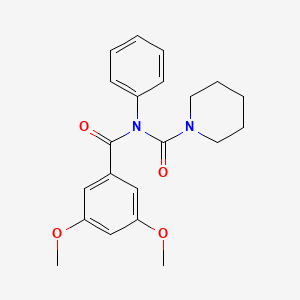

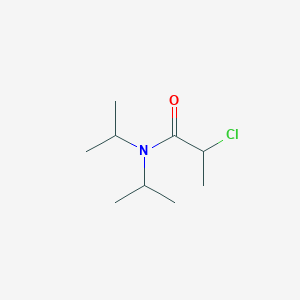

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups, such as the thiazole ring, acetamide group, and methoxyphenyl moiety. These structural features are known to contribute to the biological activity of such molecules. The presence of the thiazole ring, in particular, is a common feature in compounds with anticancer properties , and the acetamide group is a key structural element in the synthesis of β3-adrenergic receptor agonists .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological targets, leading to various biological effects. For example, the lead compound 6b from the N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide family induces cell death through apoptosis and autophagy in cancer cells . Similarly, the N-phenyl-(2-aminothiazol-4-yl)acetamides interact with β3-adrenergic receptors to exert hypoglycemic activity in diabetic models .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, good pharmacokinetic properties were reported for the lead compound 6b, which suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics . The presence of the methoxy group and the thiazole ring can also affect the solubility and stability of the compound, which are important factors for its biological activity and potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

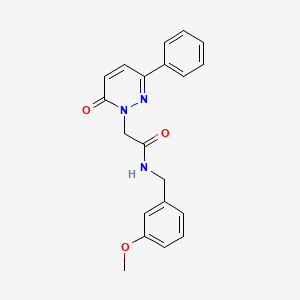

Cyclooxygenase (COX) Inhibitory Activity

A study synthesized various acetamide derivatives and investigated their cyclooxygenase (COX) inhibitory activities. Compounds with a 4-methoxyphenyl group demonstrated strong COX-2 inhibitory activity, with one compound exhibiting high selectivity for this enzyme. Molecular docking studies supported these findings (Ertas et al., 2022).

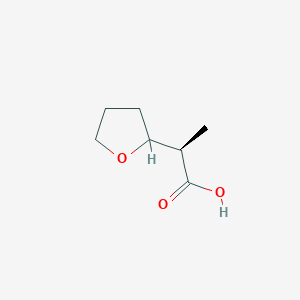

Crystal Structures Analysis

Another research focused on the crystal structures of oxothiazolidin-2-ylidene acetamides, including the derivative N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, providing insights into their molecular configurations (Galushchinskiy et al., 2017).

Anticancer Properties

A study on a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, related to the compound , revealed potential anticancer properties. The structure of the synthesized molecule was confirmed through various spectral analyses, and its anticancer activity was evaluated in vitro (Yushyn et al., 2022).

Antiviral Activities

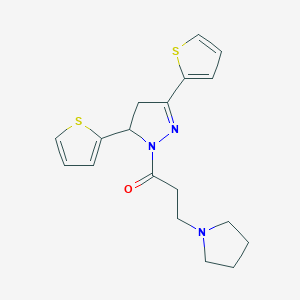

Research on 2-pyrazoline-substituted 4-thiazolidinones revealed that certain compounds demonstrated selective inhibition of leukemia cell lines and showed high activity against Tacaribe virus strain, indicating potential antiviral applications (Havrylyuk et al., 2013).

Antioxidant and Anti-inflammatory Properties

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibited notable antioxidant and anti-inflammatory activity in various assays. This highlights the potential of these compounds in therapeutic applications related to oxidative stress and inflammation (Koppireddi et al., 2013).

Anti-Microbial Activities

Novel thiazole derivatives were synthesized and demonstrated significant anti-bacterial and anti-fungal activities, suggesting their potential in treating microbial infections (Saravanan et al., 2010).

Selective Human Adenosine A3 Receptor Antagonists

Thiazole and thiadiazole derivatives were synthesized as selective antagonists for human adenosine A3 receptors. Specific modifications in these compounds greatly increased their binding affinity and selectivity, indicating potential therapeutic applications in targeting adenosine receptors (Jung et al., 2004).

Optoelectronic Properties

Thiazole-based polythiophenes were studied for their optoelectronic properties. This research could be relevant for the development of materials with specific electronic or optical applications (Camurlu & Guven, 2015).

Propiedades

IUPAC Name |

N-(4-butylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-3-4-6-17-9-11-18(12-10-17)25-22(28)14-20-15-31-24(27-20)32-16-23(29)26-19-7-5-8-21(13-19)30-2/h5,7-13,15H,3-4,6,14,16H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPDJKXVDSAXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)

![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)

![(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3002557.png)

![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)